(R)-2-(4-(tert-butyl)phenyl)pyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
®-2-(4-(tert-butyl)phenyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with a pyrrolidine ring substituted with a tert-butyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-(tert-butyl)phenyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with an amine in the presence of a catalyst such as iron(III) chloride.
Introduction of the tert-Butyl Phenyl Group: The tert-butyl phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where tert-butyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Carboxylic Acid: The carboxylic acid group can be introduced through a Grignard reaction, where a Grignard reagent reacts with carbon dioxide to form the carboxylic acid.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-2-(4-(tert-butyl)phenyl)pyrrolidine-2-carboxylic acid hydrochloride may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the pyrrolidine ring is oxidized to form a lactam.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of a lactam.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
®-2-(4-(tert-butyl)phenyl)pyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of ®-2-(4-(tert-butyl)phenyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Used in the synthesis of various organic compounds with biological activities.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another derivative with potential biological activities.
Uniqueness
®-2-(4-(tert-butyl)phenyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a tert-butyl phenyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H22ClNO2 |
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Molecular Weight |
283.79 g/mol |
IUPAC Name |
(2R)-2-(4-tert-butylphenyl)pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-14(2,3)11-5-7-12(8-6-11)15(13(17)18)9-4-10-16-15;/h5-8,16H,4,9-10H2,1-3H3,(H,17,18);1H/t15-;/m1./s1 |
InChI Key |
ZBFYMNAAVBSNQT-XFULWGLBSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@]2(CCCN2)C(=O)O.Cl |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(CCCN2)C(=O)O.Cl |
Origin of Product |
United States |
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